7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a furan ring, and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrrole Core: The chromeno-pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenylhydrazine and a chromone derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where a furan derivative is reacted with the chromeno-pyrrole intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which also exhibit diverse biological activities.
Chromone Derivatives: Compounds like flavonoids and coumarins, known for their antioxidant and anti-inflammatory properties.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines, which play crucial roles in biological systems and have various therapeutic applications.
Uniqueness
7-chloro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chloro-substituted chromeno-pyrrole core with a furan ring and a phenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H14ClNO4 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14ClNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-11,19H,12H2 |
InChI Key |
VCCCZXIUFNNXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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